(R)-2-Methyl-1-phenylpropan-1-amine
Overview
Description
(R)-2-Methyl-1-phenylpropan-1-amine, commonly known as R-Methylphenidate, is a psychostimulant and a reuptake inhibitor of dopamine and norepinephrine. It is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, and is also used off-label for the treatment of various other disorders. R-Methylphenidate has a long history of use and has been the subject of numerous studies.
Scientific Research Applications
Isotope Effects in Enzymatic N-Demethylation
- Research on the N-demethylation of related tertiary amines by rodent liver homogenates has revealed kinetic isotope effects, suggesting the C-H bond cleavage of the N-methyl group as a rate-limiting step in enzymatic N-demethylation reactions (Abdel-Monem, 1975).
Asymmetric Synthesis and Autocatalysis
- Studies have demonstrated asymmetric autocatalysis of similar compounds, with significant enantioselectivity achieved through catalytic reactions (ShengJian et al., 1993).
Stereoselectivity in Reductive Amination
- Investigations into the stereoselectivity of reductive amination processes involving similar compounds have shown that reaction stereoselectivity is influenced by catalyst types and reaction conditions (Astrová et al., 2007).
Dynamic Kinetic Resolution in Bioamination
- Studies on the amination of racemic alpha-chiral aldehydes have achieved high optical purities using enantiocomplementary w-transaminases, enabling access to both (R)- and (S)-enantiomers (Fuchs et al., 2014).
Lewis Acid-Catalyzed Ring-Opening Reactions
- Research has described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, maintaining enantiomeric purity and enabling synthesis of related compounds (Lifchits & Charette, 2008).
properties
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXBSCXKKIBCH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427841 | |
Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23844-66-8 | |
Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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